Cas no 86447-11-2 (1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid)

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid structure
86447-11-2 structure
Product Name:1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
CAS-Nr.:86447-11-2
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD11519232
CID:708468
PubChem ID:13032569
Update Time:2024-12-09

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1,3(2H)-Pyridinedicarboxylicacid, 5,6-dihydro-, 1-(1,1-dimethylethyl) ester
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
    • 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • Boc-guvacine
    • N-(tert-butoxycarbonyl)guvacine
    • N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • N-t-butoxycarbonyl 3,4-dehydronipecotic acid
    • N-t-butyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylicacid
    • 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • PubChem12055
    • KKHQYUPHBPYITH-UHFFFAOYSA-N
    • EBD41677
    • SB23196
    • FCH1628217
    • ST24027012
    • BB
    • 1-(1,1-Dimethylethyl) 5,6-dihydro-1,3(2H)-pyridinedicarboxylate (ACI)
    • SCHEMBL2270068
    • DB-076641
    • MFCD11519232
    • AKOS016004886
    • DS-12709
    • DTXSID70515792
    • CS-W018879
    • 5,6-Dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1-(tert-butoxycarbonyl)-5,6-dihydro-2H-pyridine-3-carboxylic acid
    • EN300-149745
    • 86447-11-2
    • J-504335
    • 1-Boc-1 pound not2 pound not5 pound not6-tetrahydropyridine-3-carboxylic acid
    • SY108031
    • 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid
    • MDL: MFCD11519232
    • Inchi: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14)
    • InChI-Schlüssel: KKHQYUPHBPYITH-UHFFFAOYSA-N
    • Lächelt: O=C(C1CN(C(OC(C)(C)C)=O)CCC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 227.11600
  • Monoisotopenmasse: 227.11575802g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 327
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 66.8
  • XLogP3: 1

Experimentelle Eigenschaften

  • Dichte: 1.207
  • Siedepunkt: 356.942°C at 760 mmHg
  • Flammpunkt: 169.673°C
  • Brechungsindex: 1.519
  • PSA: 66.84000
  • LogP: 1.57610

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-1g
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
1g
1022.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-5g
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
5g
4083CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-50mg
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
50mg
169.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-250mg
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
250mg
643CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846284-250mg
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
250mg
645.30 2021-05-17
Fluorochem
227745-250mg
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
250mg
£54.00 2022-02-28
Fluorochem
227745-1g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
1g
£109.00 2022-02-28
Fluorochem
227745-5g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
5g
£327.00 2022-02-28
Fluorochem
227745-25g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
25g
£1197.00 2022-02-28
Chemenu
CM255403-1g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
1g
$153 2021-08-04

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Methanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
1.2 Reagents: 1-Chloroethyl chloroformate Solvents: Toluene ;  rt; 16 h, reflux
1.3 Solvents: Methanol ;  rt → reflux; 2 h, reflux
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 24 h
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Napolitano, Carmela; et al, Tetrahedron, 2010, 66(29), 5492-5497

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Napolitano, Carmela; et al, Tetrahedron, 2010, 66(29), 5492-5497

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Water ;  5 min, rt
1.2 22 h, rt
Referenz
Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones: Cyclizing a Class of Traditionally Unreactive Heteroaromatic Enones
Ashley, William L.; et al, Journal of Organic Chemistry, 2018, 83(5), 2516-2529

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
1.2 Solvents: 1,2-Dichloroethane ;  10 min, 0 °C; 30 min, reflux
2.1 Reagents: Methanol ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
2.3 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrogen bromide Solvents: Water ;  reflux → rt; 2 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Raw materials

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Preparation Products

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:86447-11-2)1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Bestellnummer:A19247
Bestandsstatus:in Stock
Menge:5g/10g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 04:08
Preis ($):150.0/300.0/749.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86447-11-2)1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
A19247
Reinheit:99%/99%/99%
Menge:5g/10g/25g
Preis ($):150.0/300.0/749.0
Email